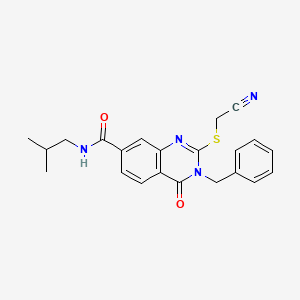
3-benzyl-2-((cyanomethyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-2-((cyanomethyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-benzyl-2-((cyanomethyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide, a quinazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzyl group and a cyanomethylthio moiety. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C22H22N4O2S
- Molecular Weight : 406.5 g/mol
- IUPAC Name : 3-benzyl-2-(cyanomethylsulfanyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
The biological activity of this compound is hypothesized to be mediated through several mechanisms, primarily involving inhibition of specific enzymes and interaction with biological receptors. Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO) and cholinesterases (ChE), which are critical in neurotransmitter regulation.
Enzyme Inhibition
Recent research has indicated that quinazoline derivatives exhibit significant inhibitory activity against MAO-A and MAO-B. For instance, compounds structurally related to our target compound have shown promising results:
| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| 2d | 71.8 | 52.0 | 1.38 |
| 2i | 58.0 | 47.5 | 2.48 |
These findings suggest that similar structural features in our compound could confer comparable inhibitory effects on MAO enzymes, which are implicated in mood disorders and neurodegenerative diseases .
Anticancer Activity
In vitro studies have demonstrated that quinazoline derivatives can induce apoptosis in various cancer cell lines. For example, compounds with similar scaffolds have shown IC50 values ranging from 5.7 to 12.2 µM against U-937 and SK-MEL-1 cancer cell lines, indicating a potential for anticancer activity . The mechanism may involve the disruption of cellular signaling pathways leading to programmed cell death.
Case Studies
- Study on Cholinesterase Inhibition : A study focusing on the synthesis of related compounds revealed that several derivatives exhibited selective inhibition against butyrylcholinesterase (BChE), which is relevant in treating Alzheimer's disease . The most potent compound showed an inhibition rate of 55% at a concentration of 100 μM.
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of the compound to MAO and ChE active sites. These studies indicated several key interactions between the compound and amino acid residues within the enzyme active sites, supporting its potential as a therapeutic agent .
Propiedades
IUPAC Name |
3-benzyl-2-(cyanomethylsulfanyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-15(2)13-24-20(27)17-8-9-18-19(12-17)25-22(29-11-10-23)26(21(18)28)14-16-6-4-3-5-7-16/h3-9,12,15H,11,13-14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNJDTRPOYUFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














